5-bromo-1-ethyl-2-iodo-3-methylbenzene
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Overview
Description
5-bromo-1-ethyl-2-iodo-3-methylbenzene: is a halogenated aromatic hydrocarbon with the molecular formula C9H10BrI. This compound is characterized by the presence of bromine and iodine atoms attached to a toluene ring, which also contains an ethyl group. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-2-iodo-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 3-ethyl-2-iodotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-1-ethyl-2-iodo-3-methylbenzene can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Stille coupling reactions, which involve the formation of carbon-carbon bonds. These reactions typically use palladium catalysts and boronic acids or stannanes as reagents.
Oxidation and Reduction: The ethyl group in this compound can be oxidized to form carboxylic acids or reduced to form alkanes. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-3-ethyl-2-iodotoluene, while Suzuki coupling with phenylboronic acid produces 5-phenyl-3-ethyl-2-iodotoluene.
Scientific Research Applications
Chemistry: 5-bromo-1-ethyl-2-iodo-3-methylbenzene is widely used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile building block for the construction of various aromatic compounds.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-2-iodo-3-methylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.
Comparison with Similar Compounds
5-Bromo-2-iodotoluene: Similar in structure but lacks the ethyl group, making it less versatile in certain synthetic applications.
4-Bromo-3-ethyl-2-iodotoluene: Differing in the position of the bromine atom, which can affect the reactivity and selectivity in chemical reactions.
3-Bromo-2-iodotoluene: Lacks the ethyl group and has different substitution patterns, leading to variations in chemical behavior.
Uniqueness: The presence of both bromine and iodine atoms, along with the ethyl group, makes 5-bromo-1-ethyl-2-iodo-3-methylbenzene unique. This combination allows for selective reactions and the synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-ethyl-2-iodo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDYYWNPSIBLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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